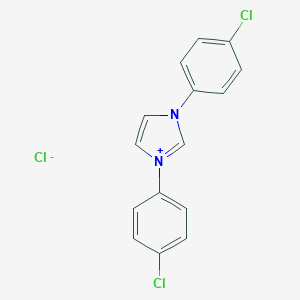

1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride

Description

The exact mass of the compound 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-bis(4-chlorophenyl)imidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N2.ClH/c16-12-1-5-14(6-2-12)18-9-10-19(11-18)15-7-3-13(17)4-8-15;/h1-11H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANZEZUASUDVTC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C[N+](=C2)C3=CC=C(C=C3)Cl)Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579865 | |

| Record name | 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141556-46-9 | |

| Record name | 1H-Imidazolium, 1,3-bis(4-chlorophenyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141556-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 141556-46-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthesis pathway for 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride, a member of the N-heterocyclic carbene (NHC) precursor family. Imidazolium salts are crucial building blocks in the synthesis of NHCs, which have broad applications as ligands in catalysis and materials science. The described methodology is based on established, high-yield procedures for analogous 1,3-disubstituted imidazolium salts.

Core Synthesis Pathway

The most common and efficient route for the synthesis of 1,3-diaryl-imidazolium salts involves a two-step process. This method begins with the formation of a diazabutadiene intermediate, followed by a cyclization reaction to form the final imidazolium ring. This approach is favored for its high yields and the air-stability of the final product.

The proposed synthesis for 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride follows this well-established pathway:

-

Step 1: Synthesis of the Precursor N,N'-Bis(4-chlorophenyl)-1,4-diazabutadiene. This initial step involves the condensation reaction between 4-chloroaniline and glyoxal.

-

Step 2: Synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride. The diazabutadiene precursor undergoes ring closure in the presence of paraformaldehyde and a chlorosilane, such as trimethylchlorosilane (TMSCl), to yield the target imidazolium chloride.

Quantitative Data Summary

The following table summarizes the expected reactants, intermediates, and the final product with their key quantitative data. The yields are projected based on similar reported syntheses.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Projected Yield |

| 4-Chloroaniline | C₆H₆ClN | 127.57 | Solid | - |

| Glyoxal (40 wt. % in H₂O) | C₂H₂O₂ | 58.04 | Solution | - |

| N,N'-Bis(4-chlorophenyl)-1,4-diazabutadiene | C₁₄H₁₀Cl₂N₂ | 277.15 | Solid | ~85% |

| Paraformaldehyde | (CH₂O)n | (30.03)n | Solid | - |

| Trimethylchlorosilane (TMSCl) | C₃H₉ClSi | 108.64 | Liquid | - |

| 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride | C₁₅H₁₁Cl₃N₂ | 325.62 | Solid | ~60-70% |

Detailed Experimental Protocols

The following protocols are adapted from the successful synthesis of structurally similar imidazolium salts.

Step 1: Synthesis of N,N'-Bis(4-chlorophenyl)-1,4-diazabutadiene

-

To a round-bottomed flask, add 4-chloroaniline (2 equivalents) and methanol. Stir the mixture until the 4-chloroaniline is completely dissolved.

-

To this solution, add glyoxal (1 equivalent, typically as a 40 wt. % solution in water) dropwise with continuous stirring.

-

Upon addition of glyoxal, a precipitate is expected to form, and the solution may change color.

-

Continue stirring the reaction mixture at room temperature for approximately 5 hours.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with cold methanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain N,N'-Bis(4-chlorophenyl)-1,4-diazabutadiene.

Step 2: Synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride

-

Pre-heat a suitable solvent, such as ethyl acetate, to its boiling point in a round-bottomed flask equipped with a reflux condenser.

-

To the hot solvent, add the N,N'-Bis(4-chlorophenyl)-1,4-diazabutadiene (1 equivalent) from Step 1 and paraformaldehyde (1 equivalent).

-

Stir the mixture vigorously until all the paraformaldehyde has dissolved.

-

Prepare a solution of trimethylchlorosilane (TMSCl) (1 equivalent) in a small amount of the reaction solvent.

-

Add the TMSCl solution dropwise to the reaction mixture over a period of 5 minutes while maintaining vigorous stirring.

-

Continue to stir the reaction mixture at reflux for approximately 2 hours.

-

After the reaction is complete, cool the mixture and place it in a refrigerator (around 4°C) overnight to facilitate precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with cold ethyl acetate and then with diethyl ether until the filtrate runs clear.

-

Dry the final product, 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride, under vacuum.

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis pathway for 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride.

Caption: Two-step synthesis of the target imidazolium chloride.

Crystal Structure Analysis of 1,3-Disubstituted Imidazolium Chlorides: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolium salts are a class of organic compounds that have garnered significant interest in various scientific fields, including materials science and medicinal chemistry. Their utility as precursors to N-heterocyclic carbenes (NHCs) makes them valuable as ligands for stable metal complexes. This guide provides a detailed technical overview of the crystal structure analysis of 1,3-disubstituted imidazolium chlorides, with a specific focus on providing a representative analysis based on the available data for 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride, a close analogue of 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride. The methodologies and data presentation formats described herein are directly applicable to the structural elucidation of a wide range of related compounds.

Experimental Protocols

Synthesis of 1,3-Bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride

The synthesis of the title compound is achieved through a two-step process, which is a common strategy for the preparation of such imidazolium salts.[1][2][3]

Step 1: Synthesis of N,N'-bis(4-hydroxyphenyl)-1,4-diazabutadiene

-

4-Aminophenol (7 mmol) is dissolved in 15 ml of methanol in a round-bottomed flask with stirring until complete dissolution.

-

A 40 wt. % aqueous solution of glyoxal (3 mmol) is added to the reaction mixture.

-

The mixture is stirred at room temperature for 5 hours, during which a brown precipitate forms.

-

The solid product is isolated by vacuum filtration and washed with cold methanol.

Step 2: Synthesis of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride

-

Ethyl acetate (10 ml) is pre-heated to 343 K.

-

The N,N'-bis(4-hydroxyphenyl)-1,4-diazabutadiene precursor (1.2 mmol) and paraformaldehyde (1.2 mmol) are added to the hot solvent.

-

The mixture is stirred until the paraformaldehyde has completely dissolved.

-

A solution of trimethylchlorosilane (1.2 mmol) in ethyl acetate (0.15 ml) is added dropwise over 5 minutes with continuous stirring to facilitate the ring closure and formation of the imidazolium salt.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Crystal Growth: Suitable single crystals for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

Data Collection: A suitable crystal is mounted on a diffractometer. Data for 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride was collected on a Bruker SMART APEXII CCD diffractometer.[4] The data collection involves irradiating the crystal with monochromatic X-rays and collecting the diffraction pattern at various crystal orientations.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares on F². All hydrogen atoms are typically located in difference Fourier maps and refined isotropically.

Data Presentation

The crystallographic data and refinement details for 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride are summarized in the tables below. This format allows for a clear and concise presentation of the key structural parameters.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₁₅H₁₃N₂O₂⁺ · Cl⁻ |

| Formula weight | 292.73 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 11.231(2) Å, α = 90°b = 10.134(2) Å, β = 98.78(3)°c = 12.592(3) Å, γ = 90° |

| Volume | 1417.8(5) ų |

| Z | 4 |

| Density (calculated) | 1.372 Mg/m³ |

| Absorption coefficient | 0.278 mm⁻¹ |

| F(000) | 616 |

| Crystal size | 0.20 x 0.10 x 0.05 mm |

| Theta range for data collection | 2.58 to 27.50° |

| Index ranges | -14<=h<=14, -13<=k<=13, -16<=l<=16 |

| Reflections collected | 13038 |

| Independent reflections | 3244 [R(int) = 0.0444] |

| Completeness to theta = 25.242° | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3244 / 0 / 184 |

| Goodness-of-fit on F² | 1.041 |

| Final R indices [I>2sigma(I)] | R1 = 0.0415, wR2 = 0.0984 |

| R indices (all data) | R1 = 0.0573, wR2 = 0.1068 |

| Largest diff. peak and hole | 0.291 and -0.283 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride

| Bond | Length (Å) | Angle | Degrees (°) |

| N1—C1 | 1.328(3) | C1—N1—C2 | 109.1(2) |

| N1—C2 | 1.389(3) | C1—N1—C4 | 125.7(2) |

| N2—C1 | 1.332(3) | C2—N1—C4 | 125.2(2) |

| N2—C3 | 1.387(3) | C1—N2—C3 | 109.2(2) |

| N1—C4 | 1.442(3) | C1—N2—C10 | 125.4(2) |

| N2—C10 | 1.441(3) | C3—N2—C10 | 125.4(2) |

| C2—C3 | 1.338(4) | N1—C1—N2 | 109.2(2) |

| O1—C7 | 1.369(3) | N1—C2—C3 | 106.2(2) |

| O2—C13 | 1.370(3) | N2—C3—C2 | 106.3(2) |

Structural Commentary

The crystal structure of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride reveals a central planar imidazolium ring.[2][3] The two 4-hydroxyphenyl substituents are twisted out of the plane of the imidazolium ring, with dihedral angles of 55.27(7)° and 48.85(11)°.[1][2][3]

The supramolecular architecture is dominated by hydrogen bonding. O—H···Cl hydrogen bonds link the hydroxyl groups and the chloride anions of adjacent molecules.[2] These interactions, along with π–π stacking between the phenolic rings, contribute to the overall stability of the crystal lattice.[1][2] The interplanar distances for the π–π stacking are 3.560(3) Å and 3.778(3) Å.[1][2]

Conclusion

This technical guide has outlined the essential experimental protocols and data presentation standards for the crystal structure analysis of 1,3-disubstituted imidazolium chlorides, using 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride as a detailed example. The synthesis involves a two-step procedure, and the structure is elucidated using single-crystal X-ray diffraction. The resulting data, including unit cell parameters, bond lengths, and angles, provide a comprehensive understanding of the molecular and supramolecular structure. This information is crucial for researchers in materials science and drug development, as the structural features of these compounds directly influence their physical and biological properties. While specific crystallographic data for 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is not publicly available, the methodologies described here provide a robust framework for its future analysis.

References

- 1. Synthesis and crystal structure of 1,3-bis-(4-hy-droxy-phen-yl)-1 H-imidazol-3-ium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and crystal structure of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(4-Nitrophenyl)-1H-imidazol-3-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride. Due to the limited availability of data for this specific compound, information from closely related analogs is included to provide a broader context for its potential characteristics and synthesis.

Core Chemical and Physical Properties

1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is a symmetrically substituted imidazolium salt. The presence of chlorophenyl groups significantly influences its electronic properties and potential as a precursor for N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic catalysis.

Table 1: Summary of Physical and Chemical Data

| Property | Value | Source |

| IUPAC Name | 1,3-bis(4-chlorophenyl)imidazol-1-ium chloride | [1][2] |

| CAS Number | 141556-46-9 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₁Cl₃N₂ | [1][3] |

| Molecular Weight | 325.62 g/mol | [3] |

| Canonical SMILES | C1=CC(=CC=C1N2C=C--INVALID-LINK--C3=CC=C(C=C3)Cl)Cl.[Cl-] | [1] |

| InChIKey | SANZEZUASUDVTC-UHFFFAOYSA-M | [1] |

| Purity | ≥97% (as commercially available) | [3] |

| Storage Conditions | 4°C, protect from light, stored under nitrogen | [3] |

Hazard Information: This compound is classified as hazardous. It is harmful if swallowed (Acute Tox. 4), causes skin irritation (Skin Irrit. 2), causes serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3)[1].

Experimental Protocols

Detailed experimental data for the synthesis and characterization of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is not extensively reported in publicly available literature. However, a plausible synthetic route can be inferred from the well-documented synthesis of the analogous compound, 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride[5][6]. This common methodology involves a two-step process: the formation of a diazabutadiene precursor, followed by ring closure to form the imidazolium salt[5][6].

Plausible Synthesis Methodology (adapted from analogous compounds):

Step 1: Synthesis of the Diazabutadiene Precursor The initial step would involve the condensation reaction between 4-chloroaniline and glyoxal. Typically, two equivalents of the aniline are reacted with one equivalent of glyoxal in a suitable solvent like methanol at room temperature[5]. The resulting N,N'-bis(4-chlorophenyl)ethane-1,2-diimine would likely precipitate from the reaction mixture and could be isolated by filtration.

Step 2: Ring Closure to form the Imidazolium Salt The isolated diazabutadiene precursor would then undergo a cyclization reaction. This is often achieved by reacting the diimine with paraformaldehyde and a chlorosilane, such as trimethylchlorosilane (TMSCl), in a solvent like ethyl acetate at an elevated temperature[5][6]. The TMSCl facilitates the ring closure to form the imidazolium chloride salt. The final product could then be purified by recrystallization.

Diagram 1: Plausible Synthesis Workflow

Caption: A plausible two-step synthesis workflow.

Characterization: The characterization of the final product would typically involve standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the imidazolium salt.

-

Mass Spectrometry: To confirm the molecular weight of the cation.

-

IR Spectroscopy: To identify characteristic functional group vibrations.

-

Melting Point Analysis: To determine the purity of the compound.

Biological Activity and Signaling Pathways

There is currently no specific information in the reviewed literature detailing the biological activity or associated signaling pathways for 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride.

However, the broader class of imidazole-containing compounds is known for a wide range of biological activities, including antifungal and anti-inflammatory properties[10][11]. For instance, some imidazole derivatives act as potent antifungal agents[10][12]. Additionally, certain N-substituted imidazole derivatives have been investigated for their anticonvulsant activities, potentially interacting with receptors such as the GABA receptor[11].

Given that 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride serves as a precursor to N-heterocyclic carbenes, its primary application is likely in the field of catalysis rather than as a bioactive agent itself. Any potential biological activity would need to be determined through dedicated screening and mechanistic studies.

Diagram 2: General Application Logic

Caption: Primary application pathway for imidazolium salts.

References

- 1. 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride | C15H11Cl3N2 | CID 15936878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. Synthesis and crystal structure of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. mdpi.com [mdpi.com]

- 10. 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride. Due to the limited availability of direct spectral assignments for this specific compound in the public domain, this guide presents predicted data based on the analysis of structurally similar compounds, including other 1,3-disubstituted imidazolium salts and 4-chlorophenyl containing molecules. This information is intended to serve as a valuable reference for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride. These predictions are based on established trends in NMR spectroscopy for analogous structures.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 (Imidazolium) | 9.0 - 9.5 | Singlet (s) |

| H-4, H-5 (Imidazolium) | 7.5 - 8.0 | Doublet (d) |

| H-2', H-6' (Chlorophenyl) | 7.6 - 7.8 | Doublet (d) |

| H-3', H-5' (Chlorophenyl) | 7.4 - 7.6 | Doublet (d) |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (Imidazolium) | 136 - 138 |

| C-4, C-5 (Imidazolium) | 122 - 124 |

| C-1' (Chlorophenyl) | 133 - 135 |

| C-2', C-6' (Chlorophenyl) | 130 - 132 |

| C-3', C-5' (Chlorophenyl) | 129 - 131 |

| C-4' (Chlorophenyl) | 138 - 140 |

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of imidazolium salts, based on common laboratory practices.

Materials and Equipment:

-

1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 300, 400, or 500 MHz)

-

Tetramethylsilane (TMS) as an internal standard (0 ppm)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of TMS to the solution to serve as an internal reference for chemical shifts.

-

Spectrometer Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform. Phase and baseline correct the resulting spectra. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride, a process central to drug discovery and materials science research.

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

The Role of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride as a Precursor to N-Heterocyclic Carbene Ligands in Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and homogeneous catalysis, largely due to their strong σ-donating properties and steric tuneability. This guide focuses on 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride, an important precursor to a specific NHC ligand. We will delve into its synthesis, the generation of the corresponding NHC, the formation of its palladium complexes, and its application in fundamentally important carbon-carbon bond-forming reactions such as the Suzuki-Miyaura and Heck cross-coupling reactions. This document provides detailed experimental protocols, quantitative catalytic data, and visual representations of the chemical pathways to serve as a comprehensive resource for professionals in the field.

Introduction

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have seen a meteoric rise in prominence as ligands for transition metal catalysts. Their exceptional stability and strong σ-donating ability, which is often compared to that of electron-rich phosphines, make them highly effective in stabilizing metal centers and promoting catalytic activity. Imidazolium salts are the most common precursors for the generation of these NHC ligands. The deprotonation of an imidazolium salt at the C2 position yields the free carbene, which can then be coordinated to a metal center.

This guide focuses on 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride. The presence of the 4-chlorophenyl substituents on the nitrogen atoms of the imidazole ring imparts specific electronic and steric properties to the resulting NHC ligand, which in turn influences the stability and reactivity of its metal complexes. This makes it a valuable tool in the catalyst designer's arsenal, particularly for applications in the synthesis of pharmaceuticals and fine chemicals where efficient and selective bond formation is paramount.

Synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride

The synthesis of 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is typically achieved through a two-step process. The first step involves the formation of a diazabutadiene intermediate, followed by a cyclization reaction to form the desired imidazolium salt.

Experimental Protocol: Synthesis of N,N'-Bis(4-chlorophenyl)ethane-1,2-diimine

Materials:

-

4-chloroaniline

-

Glyoxal (40 wt. % in H₂O)

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve 2.0 equivalents of 4-chloroaniline in methanol.

-

To this solution, add 1.0 equivalent of glyoxal (40 wt. % in H₂O) dropwise with stirring at room temperature.

-

A precipitate should form upon addition. Continue stirring the reaction mixture at room temperature for 4-6 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration and wash it with cold methanol to remove any unreacted starting materials.

-

Dry the resulting N,N'-bis(4-chlorophenyl)ethane-1,2-diimine product under vacuum.

Experimental Protocol: Synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride

Materials:

-

N,N'-Bis(4-chlorophenyl)ethane-1,2-diimine

-

Paraformaldehyde

-

Chlorotrimethylsilane (TMSCl)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 1.0 equivalent of N,N'-bis(4-chlorophenyl)ethane-1,2-diimine and 1.1 equivalents of paraformaldehyde in ethyl acetate.

-

Heat the mixture to a gentle reflux to dissolve the solids.

-

Once a clear solution is obtained, add 1.1 equivalents of chlorotrimethylsilane dropwise to the reaction mixture.

-

Continue refluxing for 12-18 hours. A precipitate of the imidazolium salt will form as the reaction progresses.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the solid product by vacuum filtration and wash it with diethyl ether to remove any organic impurities.

-

Dry the 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride product under vacuum.

Diagram of the Synthetic Pathway

Caption: Synthetic route to 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride.

Generation of the N-Heterocyclic Carbene and Formation of Palladium Complexes

The imidazolium salt serves as a stable and air-tolerant precursor to the corresponding N-heterocyclic carbene. The NHC is typically generated in situ by deprotonation with a suitable base and immediately complexed with a palladium precursor. A common and highly active type of precatalyst is the [(NHC)PdCl₂(Aniline)] complex.

Experimental Protocol: Synthesis of (1,3-Bis(4-chlorophenyl)imidazol-2-ylidene)palladium(II) Dichloride Aniline Complex

Materials:

-

1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride

-

Palladium(II) chloride (PdCl₂)

-

Potassium carbonate (K₂CO₃)

-

Aniline

-

Dimethylformamide (DMF)

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1.0 equivalent of 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride, 1.0 equivalent of PdCl₂, and 2.2 equivalents of K₂CO₃.

-

Add anhydrous DMF to the flask, followed by 1.2 equivalents of aniline.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

After cooling to room temperature, the reaction mixture is typically filtered to remove inorganic salts.

-

The product can be precipitated from the filtrate by the addition of a non-polar solvent like diethyl ether or pentane.

-

Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.

Diagram of NHC Generation and Complexation

Caption: Generation of the NHC and formation of the palladium complex.

Applications in Catalysis

The palladium complex of the NHC derived from 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is an effective catalyst for a variety of cross-coupling reactions. The electron-withdrawing nature of the chloro-substituents can influence the electronic properties of the palladium center, thereby affecting its catalytic activity.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. Palladium-NHC complexes are known to be highly active catalysts for this transformation, particularly with challenging substrates like aryl chlorides.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 mmol), and the (NHC)PdCl₂(Aniline) complex (0.5-2 mol%).

-

Add a suitable solvent, such as dioxane or a mixture of toluene and water.

-

Degas the reaction mixture and place it under an inert atmosphere.

-

Heat the reaction to 80-120 °C and monitor its progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the product by column chromatography.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid

| Entry | Aryl Chloride | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | 1.0 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |

| 2 | 4-Chloroanisole | 1.0 | Cs₂CO₃ | Dioxane | 100 | 10 | 95 |

| 3 | 2-Chloropyridine | 1.5 | K₃PO₄ | Toluene | 110 | 16 | 88 |

| 4 | 1-Chloro-4-nitrobenzene | 0.5 | K₂CO₃ | Dioxane/H₂O | 80 | 6 | 98 |

Note: The data in this table is representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Cross-Coupling Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. Palladium-NHC complexes have shown excellent activity and stability in this reaction, often allowing for lower catalyst loadings and milder reaction conditions.

General Experimental Protocol for Heck Coupling:

-

To a reaction tube, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5 mmol), and the (NHC)PdCl₂(Aniline) complex (0.5-2 mol%).

-

Add a suitable solvent, such as DMF or NMP.

-

Seal the tube and heat the reaction to 100-140 °C.

-

Monitor the reaction by GC or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and wash with water.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

Table 2: Representative Data for Heck Coupling of Aryl Halides with Styrene

| Entry | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | 1.0 | Et₃N | DMF | 120 | 12 | 94 |

| 2 | 4-Chlorobenzonitrile | 1.5 | K₂CO₃ | NMP | 140 | 18 | 89 |

| 3 | 1-Bromonaphthalene | 1.0 | Et₃N | DMF | 120 | 10 | 96 |

| 4 | 3-Bromopyridine | 2.0 | K₂CO₃ | NMP | 140 | 24 | 85 |

Note: The data in this table is representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Conclusion

1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is a valuable and readily accessible precursor to a sterically and electronically defined N-heterocyclic carbene ligand. The corresponding palladium-NHC complexes exhibit high catalytic activity in key C-C bond-forming reactions, including the Suzuki-Miyaura and Heck couplings, particularly with challenging aryl chloride substrates. The detailed protocols and representative data provided in this guide are intended to facilitate the application of this catalyst system in research and development, particularly in the fields of medicinal chemistry and materials science, where the efficient construction of complex molecular architectures is essential. The tuneable nature of the NHC ligand, exemplified by the 4-chlorophenyl substituents, continues to drive innovation in the design of next-generation catalysts.

An In-Depth Technical Guide to the Formation of N-Heterocyclic Carbenes from 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of organic compounds, serving as versatile ligands in organometallic chemistry and as potent organocatalysts. Their exceptional stability and tunable electronic properties have led to their widespread application in various catalytic processes, including those relevant to drug development and fine chemical synthesis. This technical guide provides a comprehensive overview of the mechanism and experimental protocols for the formation of a specific NHC, 1,3-bis(4-chlorophenyl)imidazol-2-ylidene, from its precursor salt, 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride. This guide delves into the core principles of NHC generation, presents detailed experimental procedures, summarizes key quantitative data, and provides visual representations of the underlying chemical transformations.

Core Mechanism of NHC Formation

The formation of an N-heterocyclic carbene from its corresponding imidazolium salt is fundamentally an acid-base reaction. The process involves the deprotonation of the acidic proton at the C2 position of the imidazolium ring by a sufficiently strong base.

The key steps in the mechanism are:

-

Acidic C2-Proton: The proton attached to the carbon atom situated between the two nitrogen atoms (C2) of the imidazolium ring is significantly acidic. This acidity arises from the electron-withdrawing nature of the adjacent positively charged nitrogen atoms, which stabilizes the resulting conjugate base (the carbene). The pKa values of 1,3-dialkylimidazolium salts are typically in the range of 21-24 in DMSO and around 23 in water.[1][2][3] For 1,3-diaryl imidazolium salts, the acidity is influenced by the electronic nature of the aryl substituents. The electron-withdrawing chloro groups on the phenyl rings of 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride are expected to further increase the acidity of the C2-proton compared to unsubstituted diaryl imidazolium salts.

-

Base-Mediated Deprotonation: A strong, non-nucleophilic base is required to abstract the acidic C2-proton. Common bases employed for this purpose include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and potassium hexamethyldisilazide (KHMDS).[4] The choice of base and solvent is critical to ensure efficient deprotonation without promoting unwanted side reactions.

-

Formation of the NHC: Upon deprotonation, the lone pair of electrons remains on the C2 carbon, resulting in the formation of the neutral, two-coordinate N-heterocyclic carbene, 1,3-bis(4-chlorophenyl)imidazol-2-ylidene. This carbene is a singlet carbene, with the two non-bonding electrons occupying a single sp²-hybridized orbital. The carbene is stabilized by the delocalization of the lone pair into the vacant p-orbitals of the adjacent nitrogen atoms.

The overall transformation can be represented as follows:

Figure 1. General mechanism of NHC formation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the precursor imidazolium salt and its subsequent deprotonation to yield the N-heterocyclic carbene.

Synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride

This protocol is adapted from the synthesis of the analogous 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride.[4][5]

Step 1: Synthesis of N,N'-Bis(4-chlorophenyl)-1,4-diazabutadiene

-

In a round-bottom flask, dissolve 4-chloroaniline (2 equivalents) in methanol.

-

To this solution, add glyoxal (1 equivalent, typically a 40 wt. % solution in water) dropwise with stirring.

-

A precipitate will form. Continue stirring the reaction mixture at room temperature for 5 hours.

-

Collect the solid by vacuum filtration and wash with cold methanol.

-

Dry the solid under vacuum to yield N,N'-bis(4-chlorophenyl)-1,4-diazabutadiene.

Step 2: Cyclization to form 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride

-

In a separate flask, pre-heat ethyl acetate to its boiling point.

-

Add the N,N'-bis(4-chlorophenyl)-1,4-diazabutadiene (1 equivalent) and paraformaldehyde (1 equivalent) to the hot ethyl acetate.

-

Stir the mixture until the paraformaldehyde has completely dissolved.

-

Prepare a solution of trimethylchlorosilane (TMSCl) (1 equivalent) in ethyl acetate and add it dropwise to the reaction mixture over 5 minutes with continuous stirring.

-

Continue stirring the solution for 2 hours.

-

Cool the reaction mixture in a refrigerator overnight to facilitate precipitation.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with cold ethyl acetate and then with diethyl ether until the filtrate is colorless.

-

Dry the product under vacuum to obtain 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride as a solid.

Formation of 1,3-Bis(4-chlorophenyl)imidazol-2-ylidene (NHC)

The following are general protocols for the deprotonation of the imidazolium salt. The choice of base and solvent may require optimization for this specific substrate.

Protocol A: Using Sodium Hydride (NaH)

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride (1 equivalent).

-

Add anhydrous tetrahydrofuran (THF) to the flask and stir to dissolve the salt.

-

Carefully add sodium hydride (NaH, as a 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of hydrogen ceases.

-

The formation of the NHC can be monitored by thin-layer chromatography (TLC) or by taking an aliquot for NMR analysis (the characteristic C2-H proton signal of the imidazolium salt will disappear).

-

The resulting solution of the free carbene can be used directly in subsequent reactions.

Protocol B: Using Potassium tert-Butoxide (KOtBu)

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride (1 equivalent) in anhydrous THF or dioxane.

-

In a separate flask, prepare a solution of potassium tert-butoxide (1.1 equivalents) in the same anhydrous solvent.

-

Slowly add the KOtBu solution to the stirred imidazolium salt solution at room temperature.

-

Stir the reaction mixture for 1-2 hours.

-

The formation of the NHC can be confirmed by the precipitation of potassium chloride (KCl) and by spectroscopic analysis (NMR).

-

The resulting suspension containing the NHC can be used in situ, or the KCl can be removed by filtration under inert conditions.

Data Presentation

Quantitative Data

| Parameter | Value/Range | Reference/Comment |

| Molecular Formula | C₁₅H₁₁Cl₃N₂ | [6][7] |

| Molecular Weight | 325.62 g/mol | [6][7] |

| pKa of C2-H (in DMSO) | ~19-22 (estimated) | Based on the pKa range of 1,3-dialkylimidazolium salts (21-24) and the electron-withdrawing effect of the 4-chlorophenyl groups.[1][2] |

| pKa of C2-H (in H₂O) | ~20-23 (estimated) | Based on the pKa range of 1,3-dialkylimidazolium salts (~23) and the expected increase in acidity.[3] |

| ¹³C NMR of Carbene Carbon (C2) | 210-220 ppm (typical range) | The exact value for 1,3-bis(4-chlorophenyl)imidazol-2-ylidene is not reported but is expected to fall within this range for 1,3-diaryl-imidazol-2-ylidenes. |

Spectroscopic Data (Expected)

1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride:

-

¹H NMR: The most characteristic signal is the singlet for the C2-proton, which is expected to appear significantly downfield (typically >9 ppm) due to the deshielding effect of the adjacent positively charged nitrogen atoms. The protons on the phenyl rings will appear as doublets in the aromatic region. The two protons on the imidazole ring backbone (C4-H and C5-H) will also appear as a singlet or two distinct signals in the aromatic region.

-

¹³C NMR: The C2 carbon will show a resonance in the range of 135-145 ppm. The carbons of the phenyl rings and the C4/C5 carbons of the imidazole ring will also be observable in the aromatic region.

1,3-Bis(4-chlorophenyl)imidazol-2-ylidene:

-

¹H NMR: The most notable change upon deprotonation is the disappearance of the C2-proton signal.

-

¹³C NMR: The carbene carbon (C2) will exhibit a characteristic downfield chemical shift, typically in the range of 210-220 ppm. This significant shift is a definitive indicator of NHC formation.

Mandatory Visualizations

Signaling Pathway of NHC Formation

Figure 2. Signaling pathway of NHC formation.

Experimental Workflow

Figure 3. Experimental workflow for NHC synthesis.

Conclusion

The formation of 1,3-bis(4-chlorophenyl)imidazol-2-ylidene from its imidazolium chloride precursor is a straightforward yet powerful transformation that provides access to a valuable N-heterocyclic carbene. The core of this process lies in the deprotonation of the acidic C2-proton of the imidazolium ring by a strong base. This technical guide has outlined the fundamental mechanism, provided detailed experimental protocols for both the synthesis of the precursor salt and its conversion to the NHC, and summarized key quantitative and spectroscopic data. The provided diagrams offer a clear visual representation of the chemical pathway and experimental workflow. This information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the synthesis and application of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. An acidity scale of 1,3-dialkylimidazolium salts in dimethyl sulfoxide solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation and stability of N-heterocyclic carbenes in water: the carbon acid pKa of imidazolium cations in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and crystal structure of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride | C15H11Cl3N2 | CID 15936878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

Solubility of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a framework for researchers to understand, predict, and experimentally determine its solubility. The guide covers the key factors influencing the solubility of imidazolium salts, outlines established experimental protocols for solubility determination, and provides a logical workflow for these investigations. This information is intended to support research and development activities where the solubilization of this compound is critical.

Introduction

1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is a symmetrically substituted N-aryl imidazolium salt. The solubility of such ionic liquids is a critical parameter in a wide range of applications, including their use as catalysts, electrolytes, and precursors in the synthesis of N-heterocyclic carbenes (NHCs). The dissolution behavior of this compound in organic solvents is governed by a complex interplay of factors including the polarity of the solvent, the nature of the solute, and external conditions such as temperature. Understanding these factors is essential for designing and optimizing experimental conditions.

Theoretical Framework for Solubility

The solubility of an ionic liquid like 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is primarily dictated by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. Several key factors influence this behavior:

-

Polarity: The polarity of both the solute and the solvent is a major determinant of solubility.[1] Polar solvents are more effective at solvating the charged imidazolium cation and the chloride anion.

-

Molecular Size and Structure: Larger molecules generally exhibit lower solubility as more energy is required to overcome the lattice energy of the solid, and the solvent needs to create larger cavities to accommodate them.[1][2]

-

Functional Groups: The presence of specific functional groups can significantly impact solubility. In the case of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride, the chlorophenyl groups will influence its interaction with different solvents.

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility tends to increase with temperature.[2] This is because the additional thermal energy helps to overcome the intermolecular forces in the solid state.

-

Anion Effect: The nature of the anion plays a significant role in the solubility of imidazolium salts.[3] For instance, changing the anion can alter the hydrophobicity and overall solubility of the salt.

Predicted Solubility Profile

While specific quantitative data is unavailable, a qualitative prediction of the solubility of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride in various organic solvents can be made based on its structure and the general behavior of similar imidazolium salts.

Table 1: Predicted Qualitative Solubility of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group in these solvents can effectively solvate both the cation and the chloride anion through hydrogen bonding and ion-dipole interactions. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents have high dielectric constants and can solvate ions effectively. DMSO is a particularly good solvent for many salts. |

| Low Polarity | Dichloromethane, Chloroform | Low to Moderate | While having a dipole moment, the overall polarity is lower than protic and polar aprotic solvents, leading to reduced ability to solvate the ionic compound. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | These solvents lack the polarity needed to overcome the lattice energy of the ionic salt. Imidazolium salts are generally insoluble in non-polar hydrocarbons and ethers.[4] Precipitation with diethyl ether is a common purification step. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe common methods for determining the solubility of ionic liquids.

Isothermal Shake-Flask Method

This gravimetric method is a standard technique for determining the equilibrium solubility of a solid in a liquid.

Methodology:

-

Preparation of Saturated Solution: An excess amount of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is added to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: The vial is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand at the same constant temperature until the undissolved solid settles. Centrifugation can be used to facilitate this separation.

-

Sample Analysis: A known volume of the clear supernatant is carefully withdrawn and the solvent is evaporated. The mass of the remaining solid residue is determined.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent (e.g., in g/L or g/100g of solvent).

Visual "Cloud Point" Method

This method is useful for determining the temperature-dependent solubility.

Methodology:

-

Sample Preparation: A series of sealed ampoules are prepared, each containing a known mass of the imidazolium salt and the solvent.

-

Heating and Observation: The ampoules are slowly heated in a thermostatically controlled bath with constant stirring. The temperature at which the last solid particles dissolve is recorded as the miscibility temperature for that composition.

-

Cooling and Observation: The ampoules are then slowly cooled, and the temperature at which the solution becomes cloudy (the "cloud point"), indicating the onset of precipitation, is recorded.[5]

-

Data Analysis: The miscibility and cloud point temperatures are plotted against the composition to generate a solubility curve.

Spectroscopic and Chromatographic Methods

For low solubilities, spectroscopic (e.g., UV-Vis) or chromatographic (e.g., HPLC) methods can be employed.

Methodology:

-

Calibration Curve: A series of standard solutions of the imidazolium salt in the chosen solvent are prepared, and a calibration curve of absorbance or peak area versus concentration is generated.

-

Saturated Solution Preparation: A saturated solution is prepared as described in the isothermal shake-flask method.

-

Analysis: The saturated supernatant is diluted appropriately and analyzed using the calibrated instrument.

-

Concentration Determination: The concentration of the imidazolium salt in the saturated solution is determined from the calibration curve.

Workflow and Visualization

The process of determining and utilizing solubility data can be visualized as a logical workflow.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

- 1. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Synthesis, characterization, and in vitro SAR evaluation of N,N’-Bis(arylmethyl)-C2-alkyl substituted imidazolium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ideaexchange.uakron.edu [ideaexchange.uakron.edu]

- 5. researchgate.net [researchgate.net]

Technical Guide: 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride (CAS 141556-46-9)

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is an organic compound belonging to the imidazolium salt family. This class of compounds has garnered interest for its potential applications in catalysis, as ionic liquids, and as precursors in organic synthesis. The presence of chlorophenyl groups influences its electronic properties and stability.

| Property | Value | Source(s) |

| CAS Number | 141556-46-9 | |

| IUPAC Name | 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride | |

| Molecular Formula | C₁₅H₁₁Cl₃N₂ | |

| Molecular Weight | 325.62 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in polar solvents | |

| SMILES | ClC1=CC=C([N+]2=CN(C=C2)C3=CC=C(Cl)C=C3)C=C1.[Cl-] | |

| InChI Key | SANZEZUASUDVTC-UHFFFAOYSA-M | |

| Storage | Store at room temperature in a dry, cool, and well-ventilated place. Keep container tightly closed. |

Synthesis

While a specific, detailed experimental protocol for the synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride was not found in the available literature, a general synthetic approach for N,N'-diaryl-imidazolium salts can be proposed. This typically involves the condensation of a glyoxal with two equivalents of the corresponding aniline, followed by cyclization with a formaldehyde source in the presence of an acid.

Figure 1: Generalized synthetic workflow for 1,3-diaryl-imidazolium chlorides.

Disclaimer: This diagram illustrates a general synthetic pathway and is not based on a specific published experimental protocol for CAS 141556-46-9.

Biological Activity and Experimental Data

Extensive searches of publicly available scientific literature and databases did not yield any specific information regarding the biological activity, mechanism of action, or involvement in any signaling pathways for 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride. No in vitro or in vivo studies, nor any detailed experimental protocols related to its biological evaluation, were found. While the broader class of imidazole-containing compounds is known for a wide range of biological activities, data for this specific molecule appears to be absent from the reviewed resources.

Safety and Handling

Based on available safety data sheets, 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is associated with the following hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Suppliers

A number of chemical suppliers list 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride in their catalogs. The following is a non-exhaustive list of potential suppliers:

-

ChemScene

-

BLDpharm

-

Fluorochem

-

CymitQuimica

-

Catsyn

-

Shanghai Yanyibao Pharmaceutical Technology Co., Ltd

-

ABCR GmbH & Co. KG

-

Jinan Haohua Industry Co., Ltd.

It is recommended to contact the suppliers directly for current availability, purity, and pricing information.

A Technical Guide to the Fundamental Research of Dichlorophenyl-Substituted Imidazolium Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental research concerning dichlorophenyl-substituted imidazolium salts. It covers their synthesis, biological activities, and the experimental protocols used for their evaluation. This document is intended to serve as a core resource for professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Synthesis and Characterization

The synthesis of symmetrically substituted N,N'-diaryl imidazolium salts is a well-established process, typically involving a two-step procedure. The general approach begins with the formation of a diimine intermediate from the corresponding aniline and glyoxal, followed by a cyclization reaction to form the imidazolium ring.

A general workflow for the synthesis is outlined below.

Caption: General workflow for the synthesis of 1,3-bis(dichlorophenyl)imidazolium chloride.

Experimental Protocols

Synthesis of 1,3-bis(2,4-dichlorophenyl)imidazolium chloride

This protocol is adapted from established procedures for analogous N,N'-diaryl imidazolium salts.[1][2]

Step 1: Synthesis of N,N'-bis(2,4-dichlorophenyl)-1,2-diimine

-

To a 1 L round-bottom flask, add methanol (500 mL), 2,4-dichloroaniline (0.68 mol), and a catalytic amount of formic acid (1 mL).

-

Stir the mixture at room temperature.

-

Slowly add glyoxal (40 wt% solution in water, 0.34 mol) to the mixture.

-

Continue stirring at room temperature for 3 hours. A yellow precipitate will form.

-

Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum overnight.

Step 2: Synthesis of 1,3-bis(2,4-dichlorophenyl)imidazolium chloride

-

In a 5 L round-bottom flask, dissolve the diimine product from Step 1 (0.5 mol) in ethyl acetate (2 L).

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of paraformaldehyde (0.45 mol) in 4N HCl in dioxane (0.55 mol). Stir for 10 minutes to dissolve.

-

Add the paraformaldehyde/HCl solution to the cooled diimine solution.

-

Allow the reaction mixture to stir for 2.5 hours, gradually warming to room temperature.

-

Collect the resulting beige precipitate by filtration.

-

To purify, dissolve the precipitate in dichloromethane (DCM). Add sodium bicarbonate and stir until gas evolution ceases to neutralize excess acid.

-

Filter the solution to remove solids. The product can be precipitated from the DCM solution by the addition of diethyl ether.

-

Collect the final product by filtration, wash with diethyl ether, and dry under vacuum.

Characterization:

-

¹H NMR & ¹³C NMR: The formation of the imidazolium salt is confirmed by the characteristic singlet peak for the NCHN proton in the ¹H NMR spectrum (typically >10 ppm) and the corresponding carbene carbon peak in the ¹³C NMR spectrum.[1][3]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the imidazolium cation.

Biological Activities

Dichlorophenyl-substituted imidazolium salts are investigated primarily for their potential as anticancer and antimicrobial agents. The lipophilic nature of the dichlorophenyl groups can enhance membrane permeability, a key factor in biological activity.

Anticancer Activity

Imidazolium salts have demonstrated potent cytotoxic effects against various cancer cell lines, with activity often comparable to established chemotherapeutic agents like cisplatin.[4] The mechanism of action is believed to involve the induction of apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the anticancer activity of selected imidazolium salts against non-small-cell lung cancer (NSCLC) cell lines. While data for dichlorophenyl-substituted salts is limited in the reviewed literature, the activity of 4,5-dichloro-substituted analogs provides valuable insight.

| Compound ID | Substituents | Cell Line | IC₅₀ (µM) | Reference |

| IC23 | 1,3-bis(naphthalen-2-ylmethyl)-4,5-dichloro | NCI-H460 | 5 | [4] |

| NCI-H1975 | 6 | [4] | ||

| HCC827 | 8 | [4] | ||

| Cisplatin | (Reference Drug) | NCI-H460 | 3 | [4] |

| NCI-H1975 | 10 | [4] | ||

| HCC827 | 4 | [4] |

Mechanism of Action: Apoptosis Induction

Studies suggest that cytotoxic imidazolium salts trigger programmed cell death (apoptosis).[4][5] This is often initiated through the activation of initiator caspases (like caspase-8) which in turn activate effector caspases (like caspase-3).[5] Activated caspase-3 is responsible for cleaving key cellular proteins, including poly(ADP-ribose) polymerase (PARP), leading to DNA fragmentation and cell death.[4]

Caption: Apoptosis induction pathway by cytotoxic imidazolium salts.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to determine the concentration of a compound that inhibits 50% of cell growth (IC₅₀).[4][6]

-

Cell Seeding: Seed human cancer cells (e.g., NCI-H460) in a 96-well plate at a density of 5,000–7,000 cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare stock solutions of the dichlorophenyl-substituted imidazolium salt in a suitable solvent (e.g., 1% DMSO/H₂O). Create serial dilutions to achieve the desired final concentrations (e.g., 1, 4, 16, 32 µM) in the cell medium.

-

Treatment: Add the diluted compounds to the wells in replicates (e.g., six replicates per concentration) and incubate for 72 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).

-

MTT Addition: Add 10 µL of MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the control wells. Plot the viability against the compound concentration and determine the IC₅₀ value using appropriate software.

Antimicrobial Activity

Imidazolium salts are known for their antimicrobial properties, which are highly dependent on their structure, particularly the length of N-alkyl chains, which influences their lipophilicity and ability to disrupt microbial membranes.[7][8]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound | Alkyl Chain | S. aureus (MIC, µM) | E. coli (MIC, µM) | C. albicans (MIC, µM) | Reference |

| IL5 | C₁₂H₂₅ | 64 | >64 | >64 | [7] |

| [C₄MIM]Br | C₄H₉ | >1000 ppm | >1000 ppm | >1000 ppm | [8] |

| [C₆MIM]Br | C₆H₁₃ | <1000 ppm | <1000 ppm | <1000 ppm | [8] |

| [C₈MIM]Br | C₈H₁₇ | <1000 ppm | <1000 ppm | <1000 ppm | [8] |

Experimental Protocols

Broth Microdilution for MIC Determination

This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]

-

Preparation of Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using the broth medium.

-

Inoculation: Add the adjusted microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Physicochemical Properties

The physicochemical properties of imidazolium salts are highly tunable by modifying the substituents on the cation and the choice of the anion.[10] Dichlorophenyl substitution is expected to increase the lipophilicity and molecular weight of the salt, which can influence its melting point, solubility, and thermal stability. While specific data for dichlorophenyl-substituted imidazolium salts is sparse, general trends observed for other ionic liquids can provide useful context.

| Property | Influencing Factors | Expected Effect of Dichlorophenyl Group |

| Melting Point | Cation symmetry, intermolecular forces | Likely higher than simple alkyl-substituted salts due to potential for π-stacking and increased molecular weight. |

| Solubility | Nature of cation and anion | Increased lipophilicity will decrease solubility in water but increase solubility in organic solvents. |

| Thermal Stability | Strength of ionic interactions, decomposition pathways | Generally high thermal stability is a feature of imidazolium salts. |

| Viscosity | Ion size, shape, and intermolecular forces | Expected to be higher than smaller imidazolium salts due to increased size and potential for stronger van der Waals interactions. |

| Conductivity | Ion mobility, viscosity | Inversely related to viscosity; expected to be lower than less viscous imidazolium salts. |

Conclusion

Dichlorophenyl-substituted imidazolium salts represent a promising class of compounds with significant potential in medicinal chemistry. Their synthesis is achievable through established chemical routes, and their biological activity profiles, particularly as anticancer agents, warrant further investigation. The induction of apoptosis appears to be a key mechanism of their cytotoxic action. Future research should focus on synthesizing a broader range of these compounds, conducting comprehensive evaluations of their anticancer and antimicrobial efficacy, and thoroughly characterizing their physicochemical properties to establish clear structure-activity relationships. This will pave the way for the rational design of new, potent therapeutic agents.

References

- 1. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]

- 2. WO2008036084A1 - Synthesis of 1,3 disubstituted imidazolium salts - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-tumor activity of lipophilic imidazolium salts on select NSCLC cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ideaexchange.uakron.edu [ideaexchange.uakron.edu]

- 7. oatext.com [oatext.com]

- 8. Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. scielo.br [scielo.br]

- 10. Synthesis, Physicochemical Characterization, Antimicrobial Properties, and DFT/ADMET Calculations of Imidazolium-Based Ionic Liquids with a Homologous Series of Oxychlorine Anions [mdpi.com]

molecular weight and formula for 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is a symmetrically substituted N-aryl imidazolium salt. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by imidazole-containing molecules.[1][2] N-aryl imidazolium salts, in particular, are being explored for their potential as antibacterial, antifungal, and anticancer agents.[2][3][4] This technical guide provides a summary of the known properties of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride and explores the potential applications of this chemical class in drug development, supported by available data on related compounds.

While specific experimental data on the biological activity of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is limited in publicly available literature, this guide will leverage information on structurally similar compounds to provide insights into its potential synthesis and therapeutic applications.

Core Molecular Data

The fundamental chemical properties of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride are well-established. These quantitative data are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁Cl₃N₂ | [5][6] |

| Molecular Weight | 325.62 g/mol | [5][6] |

| CAS Number | 141556-46-9 | [7] |

| IUPAC Name | 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride | [5] |

Synthesis Protocol: A Representative Example

Note: The following protocol is for the synthesis of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride and is provided as a representative experimental workflow.[8][9]

Step 1: Synthesis of N,N′-bis(4-hydroxyphenyl)-1,4-diazabutadiene

-

To a round-bottomed flask, add 15 ml of methanol.

-

Add 4-aminophenol (7 mmol) and stir until fully dissolved.

-

Add glyoxal (3 mmol, 40 wt. % in H₂O) to the solution while stirring. A brown precipitate will form, and the solution will turn orange.

-

Continue stirring the reaction mixture at room temperature for 5 hours.

-

Collect the solid product by vacuum filtration and wash with cold methanol. This yields the N,N′-bis(4-hydroxyphenyl)-1,4-diazabutadiene precursor.

Step 2: Synthesis of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride

-

Pre-heat 10 ml of ethyl acetate to 343 K in a suitable reaction vessel.

-

To the hot ethyl acetate, add the N,N′-bis(4-hydroxyphenyl)-1,4-diazabutadiene precursor (1.2 mmol) and paraformaldehyde (1.2 mmol).

-

Stir the reaction mixture until the paraformaldehyde has completely dissolved.

-

Prepare a solution of trimethylchlorosilane (TMSCl) (1.2 mmol) in 0.15 ml of ethyl acetate.

-

Add the TMSCl solution dropwise to the reaction mixture over 5 minutes with continuous stirring.

-

Stir the solution for 2 hours.

-

Place the reaction vessel in a refrigerator (275 K) overnight to facilitate precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with cold ethyl acetate and then with ether until the filtrate is colorless to yield the final product.

Potential Applications in Drug Development

While direct evidence for the therapeutic application of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is not prominent in the current literature, the broader class of N-aryl imidazolium salts has shown considerable promise in several areas of drug development. The presence of the imidazole core is a key feature in many existing drugs.[1]

Antimicrobial Activity

N-substituted imidazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[3][10][11] The imidazolium ring can be a crucial pharmacophore that interacts with biological targets in microorganisms. The presence of chlorophenyl groups on the target molecule may enhance its antimicrobial potential, a structure-activity relationship that has been observed in other classes of antimicrobial agents.

Anticancer Activity

Several studies have highlighted the potential of imidazolium salts as anticancer agents.[4][12][13] The proposed mechanisms of action are varied and can include the disruption of cellular processes critical for cancer cell proliferation. The structural features of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride, particularly the N-aryl substitutions, align with motifs found in other imidazolium salts that have demonstrated cytotoxic activity against various cancer cell lines.[4]

References

- 1. connectjournals.com [connectjournals.com]

- 2. Recent Developments in the Medicinal Applications of Silver-NHC Complexes and Imidazolium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, and in vitro SAR evaluation of N,N'-bis(arylmethyl)-C2-alkyl substituted imidazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride | C15H11Cl3N2 | CID 15936878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and crystal structure of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. mdpi.com [mdpi.com]

- 13. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Overview of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride: A Technical Review

For Immediate Release